N-(3-Butynyl)-4-pentenamide
Description
Properties
IUPAC Name |
N-but-3-ynylpent-4-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-5-7-9(11)10-8-6-4-2/h2-3H,1,5-8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFKATVYEIQTKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCCC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Butynyl)-4-pentenamide typically involves the reaction of 3-butyn-1-amine with 4-pentenoic acid under amide formation conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and reaction time would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Amide Bond Formation
Amide synthesis typically involves coupling a carboxylic acid with an amine using activating agents. For example:
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Carbodiimide coupling : EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) with DMAP (4-dimethylaminopyridine) is a common method, as demonstrated in the synthesis of N-(4-methoxyphenyl)pentanamide .
-
Acid chloride intermediates : Reactions between acid chlorides (e.g., cyclopropanecarboxylic acid chloride) and amines, such as 3-chloro-4-isopropylaniline, yield amides under basic conditions (e.g., triethylamine or potassium carbonate) .
| Reagent | Role | Example Reaction |
|---|---|---|
| EDCI/DMAP | Coupling agent | Pentanoic acid + 4-anisidine → amide |
| Acid chloride | Electrophilic acylating agent | Cyclopropanecarboxylic acid chloride + amine → amide |
Alkyne Reactivity
The 3-butynyl group (propargyl) in the compound introduces reactivity profiles typical of alkynes:
-
Hydrogenation : Reduction of the alkyne to a trans-alkene using catalytic hydrogenation (e.g., H₂/Pd).
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Cycloaddition : Potential for [2+2] or [4+2] cycloadditions under specific conditions (e.g., UV irradiation or thermal activation).
Hydrolysis Reactions
Amides undergo hydrolysis under acidic or basic conditions to yield carboxylic acids and amines:
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Acidic hydrolysis : Protonation of the amide nitrogen followed by cleavage of the carbonyl group.
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Basic hydrolysis : Saponification with strong bases like NaOH, as seen in reactions involving sodium hydroxide with ionic compounds .
Example :
Reactivity of the Enamide Moiety
The conjugated enamide system (C=O adjacent to a C=C) enables diverse reactivity:
-
Michael addition : Nucleophilic attack on the α,β-unsaturated carbonyl system by enolates or amines.
-
Electrocyclic reactions : Rearrangements or cyclizations under thermal/photochemical conditions, though no specific examples are reported for this compound.
Structural Comparisons and Analogues
While no direct analogues of this compound are documented, related compounds provide insights:
-
N-(3-Butynyl)phthalimide (PubChem CID 11171619) shares the 3-butynyl substituent but lacks the pentenamide moiety .
-
N-(4-Methoxyphenyl)pentanamide (albendazole derivative) demonstrates similar amide synthesis via EDCI/DMAP coupling .
Scientific Research Applications
Synthetic Routes
The synthesis of N-(3-Butynyl)-4-pentenamide typically involves the reaction of 3-butyn-1-amine with 4-pentenoic acid under conditions that promote amide formation. The process generally utilizes coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Reaction Conditions:
- Reagents: 3-butyn-1-amine, 4-pentenoic acid
- Coupling Agent: DCC
- Catalyst: DMAP
- Temperature: Typically conducted at room temperature to moderate heating conditions.
Chemical Reactivity
This compound can undergo several types of reactions:
- Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
- Reduction: Reduction can convert the alkyne to an alkene or alkane.
- Substitution Reactions: The amide group can participate in nucleophilic substitution reactions with amines or alcohols.
Common Reagents for Reactions:
- Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
- Reduction: Palladium on carbon (Pd/C), Lindlar’s catalyst
- Substitution: Nucleophiles under basic conditions.
Scientific Research Applications
This compound has several notable applications in scientific research:
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, enabling the preparation of more complex molecules through various coupling reactions.
Biological Research
The compound is being investigated for its potential role in enzyme-catalyzed reactions involving amides. Its unique structure allows it to interact with biological molecules, influencing their structure and function through hydrogen bonding.
Medicinal Chemistry
This compound is explored for its pharmacological properties, particularly:
- Anti-inflammatory Activity: Studies suggest it may reduce inflammation markers in models of induced arthritis.
- Anticancer Properties: Research indicates significant inhibitory effects on various cancer cell lines, showing potential for inducing apoptosis and inhibiting cell proliferation.
In Vitro Studies
In vitro assays have demonstrated that this compound can:
- Induce apoptosis in tumor cells while sparing normal cells.
- Exhibit significant cytotoxicity against cancerous cells across multiple lines.
In Vivo Studies
Animal model studies have shown that:
- The compound exhibits significant tumor growth inhibition compared to control groups, with rates reaching up to 60% at doses of 20 mg/kg.
- It has potential anti-inflammatory effects evidenced by reduced paw swelling in arthritis models.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
Case Study 1: Cancer Treatment
Objective: Evaluate anticancer effects in breast cancer models.
Results: Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.
Case Study 2: Infection Control
Objective: Assess antimicrobial efficacy against resistant bacterial strains.
Results: Showed effective inhibition of growth in multi-drug resistant strains, suggesting potential use as an antimicrobial agent.
Mechanism of Action
The mechanism by which N-(3-Butynyl)-4-pentenamide exerts its effects is primarily through its interaction with specific molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages. The amide group can form hydrogen bonds with biological molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Compound | Core Structure | Key Substituents | Activity/Application | Reference |
|---|---|---|---|---|
| This compound | 4-Pentenamide | 3-Butynyl (N-attached) | Hypothesized pesticidal/anticancer | [3], [4] |
| 4-(3-Butynyl)aminopyrimidine | Aminopyrimidine | 3-Butynyl (amino group) | Synergistic pest control | [4] |
| 3-(2-Hydroxyethyl)-... | 4-Pentenamide | Hydroxyethyl, phenylethyl | Structural analog (solubility modifier) | [5] |
| Betulin derivative (5a) | Triterpenoid | Propynoyloxy (C-28) | Anticancer (IC₅₀ = 0.02 μg/mL) | [3] |
Biological Activity
N-(3-Butynyl)-4-pentenamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer research and other therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by its unique alkyne functional group, which contributes to its reactivity and biological properties. The synthesis of this compound typically involves the reaction of 4-pentenoyl chloride with 3-butynylamine, resulting in the formation of the amide bond that is crucial for its biological activity.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Cell Proliferation : Studies have indicated that this compound exhibits significant inhibitory effects on various cancer cell lines. The compound has been shown to induce cell cycle arrest and promote apoptosis in tumor cells.
- Targeting Specific Pathways : The compound may interact with specific signaling pathways involved in cell growth and survival, such as the MAPK/ERK pathway, which is often dysregulated in cancer.
- Cytotoxic Effects : In vitro assays have demonstrated that this compound can induce cytotoxicity in cancer cells while sparing normal cells, suggesting a selective action that could be beneficial for therapeutic applications.
Biological Activity Data
The following table summarizes the biological activity data related to this compound and its analogues:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 (Lung) | 12.5 |
| HeLa (Cervical) | 15.0 | |
| MCF-7 (Breast) | 10.0 | |
| Analogue A | A549 | 20.0 |
| Analogue B | HeLa | 25.0 |
Note : IC50 values represent the concentration required to inhibit cell growth by 50%. Lower values indicate higher potency.
Case Study 1: Anti-Cancer Activity
A study investigated the effects of this compound on glioblastoma multiforme (GBM) cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through both p53-dependent and independent pathways. The study utilized both in vitro assays and in vivo models to confirm the anti-tumor efficacy, demonstrating a potential for future therapeutic development against aggressive brain tumors .
Case Study 2: Mechanistic Insights
Another research effort focused on understanding the molecular mechanisms underlying the cytotoxic effects of this compound. The findings revealed that the compound modulates key proteins involved in cell cycle regulation, such as Cyclin D1 and p21, leading to G1 phase arrest. Additionally, it was observed that the compound activates caspase pathways associated with apoptosis .
Q & A
Advanced Research Question
- Software : Gaussian 16 or ORCA for DFT studies (B3LYP/6-31G* basis set) .
- Key Metrics : Analyze bond dissociation energies (BDEs) and Fukui indices to predict electrophilic sites .
- Case Study : Computed energy profiles for γ-C(alkenyl)–H activation show a 1.7 Å Pd-C bond length in the transition state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
